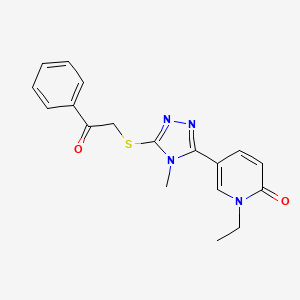

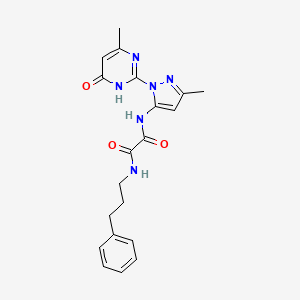

![molecular formula C8H8ClNO3S B2874755 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone CAS No. 1779132-08-9](/img/structure/B2874755.png)

1-[(2-Chloropyridin-3-yl)sulfonyl]acetone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(2-Chloropyridin-3-yl)sulfonyl]acetone” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a sulfonyl functional group (R-SO2-R’), which is a sulfur atom bonded to two oxygen atoms and connected to an organic group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the sulfonyl group, and the acetone group. The presence of these functional groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The reactivity of “1-[(2-Chloropyridin-3-yl)sulfonyl]acetone” would be influenced by the functional groups present in the molecule. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The sulfonyl group is typically stable but can participate in substitution reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic pyridine ring could influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The structure of 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone suggests potential for antimicrobial activity. Compounds with similar sulfonyl and acetone groups have been synthesized and evaluated for their effectiveness against various microbial strains . The chloropyridinyl moiety, in particular, is known to contribute to the antimicrobial properties, making this compound a candidate for further research in developing new antimicrobial agents.

Anti-Tubercular Agents

Research has shown that chloropyridinyl-based compounds can be effective against Mycobacterium tuberculosis . The sulfonyl group in 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone could be utilized to synthesize derivatives with potential anti-tubercular properties, offering a new avenue for tuberculosis treatment research.

Crystal Structure Analysis

The crystal structure of compounds related to 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone has been determined, which aids in understanding the molecular interactions and stability of such compounds . This information is crucial for the design of new drugs and materials with desired physical and chemical properties.

Chemical Synthesis

In chemistry, 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone can serve as an intermediate in the synthesis of more complex molecules. Its reactive groups make it a versatile building block for constructing various chemical entities that could have industrial or pharmaceutical applications .

Environmental Science

Compounds with a sulfonyl group, like 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone, are often explored for their environmental impact, particularly in the degradation of pollutants. Research into how these compounds interact with environmental contaminants can lead to improved methods for pollution control and remediation .

Analytical Methods

In analytical chemistry, derivatives of 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone could be used as reagents or standards in various analytical techniques. Their unique chemical properties can help in the development of new methods for the detection and quantification of chemical substances .

Biochemistry Research

The reactivity of 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone makes it a candidate for bioconjugation studies, where it could be used to modify proteins or peptides. This can be particularly useful in studying protein functions and interactions, as well as in the development of targeted drug delivery systems.

Pharmaceutical Development

Finally, in pharmaceutical development, the compound’s structure is conducive to modification, allowing researchers to synthesize a variety of derivatives with potential therapeutic effects. It could be a starting point for the discovery of new drugs with improved efficacy and safety profiles .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-chloropyridin-3-yl)sulfonylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-6(11)5-14(12,13)7-3-2-4-10-8(7)9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGKJAVYSQEKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chloropyridin-3-yl)sulfonyl]acetone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

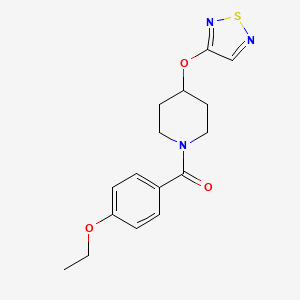

![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)

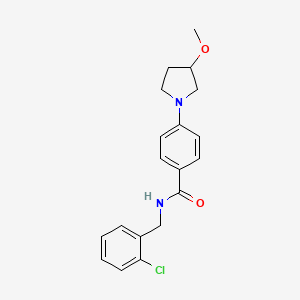

![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)

![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)

![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)

![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)

![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)